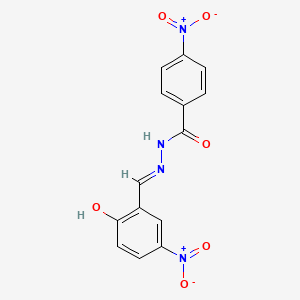

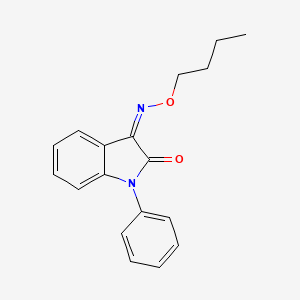

![molecular formula C24H24N2OS B2871843 N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide CAS No. 313374-03-7](/img/structure/B2871843.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various carbonyl compounds . For instance, a series of 1,3-benzothiazol-2-yl benzamides were prepared in satisfactory yield and evaluated for their anticonvulsant, neurotoxicity, CNS depressant study and other toxicity studies .Molecular Structure Analysis

A structural study has been carried out on N - (1,3-benzothiazol-2-yl)-4- (halogenobenzenesulfonyl)-hydrazides . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substituents. For instance, one compound was reported to have a melting point of 144-146°C .Applications De Recherche Scientifique

Synthesis and Characterization

N-Aryl(benzyl)adamantane-1-carboxamides, including compounds related to N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide, have been synthesized with good yields. These syntheses involve reactions of adamantane-1-carboxylic acid with aromatic amines, showcasing the chemical's role in developing new organic compounds with potentially varied applications (Shishkin et al., 2020).

Antiviral Activity

Compounds carrying the adamantyl moiety, including N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, have been evaluated for their antiviral activity against influenza A and B viruses. These studies highlight the potential of adamantane-containing compounds in antiviral drug development (Göktaş et al., 2012).

Ceramide Metabolism

Adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide (NVP-231) has been identified as a potent, specific, and reversible inhibitor of ceramide kinase (CerK). This discovery is significant for controlling ceramide levels, with implications for diseases related to ceramide metabolism (Graf et al., 2008).

Material Science

Adamantane-containing compounds are utilized in the synthesis and characterization of new polyamides and polyimides, demonstrating their importance in developing advanced materials with high thermal stability and mechanical strength. Such studies indicate the role of adamantane derivatives in enhancing the properties of polymeric materials (Liaw & Liaw, 1999).

Antimicrobial Activity

Adamantane-isothiourea hybrid derivatives have shown potent in vitro antimicrobial activity against various bacterial strains and the yeast-like pathogenic fungus Candida albicans. This highlights the potential of adamantane-containing compounds in antimicrobial drug development (Al-Wahaibi et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this bacterium, making it a promising candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with the bacterium by binding to a specific target, DprE1 . DprE1 is an essential enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . This pathway is crucial for the survival of Mycobacterium tuberculosis as it leads to the formation of the cell wall. By inhibiting DprE1, the compound disrupts this pathway, preventing the formation of the cell wall and leading to the death of the bacterium .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the arabinogalactan biosynthesis pathway, the compound prevents the formation of the bacterial cell wall, leading to the death of the bacterium .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2OS/c27-23(24-12-15-9-16(13-24)11-17(10-15)14-24)26-19-6-2-1-5-18(19)22-25-20-7-3-4-8-21(20)28-22/h1-8,15-17H,9-14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVCLUVTUNTSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

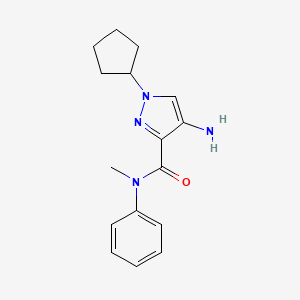

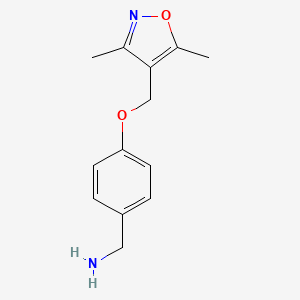

![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)

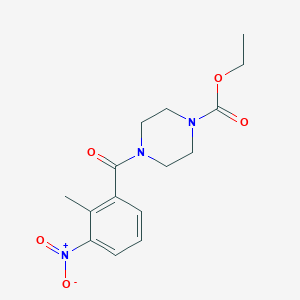

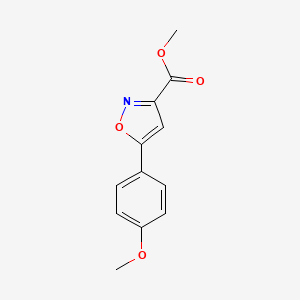

![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2871762.png)

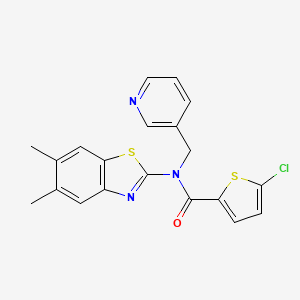

![N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2871766.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2871767.png)

![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)

![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)